molecular formula C16H13ClFNOS B2466139 N-(3-chloro-4-fluorophenyl)-3-[4-(methylsulfanyl)phenyl]acrylamide CAS No. 329778-47-4

N-(3-chloro-4-fluorophenyl)-3-[4-(methylsulfanyl)phenyl]acrylamide

Cat. No.: B2466139
CAS No.: 329778-47-4
M. Wt: 321.79
InChI Key: DJJYCIIACPIQRZ-RUDMXATFSA-N
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Description

N-(3-chloro-4-fluorophenyl)-3-[4-(methylsulfanyl)phenyl]acrylamide is a synthetic compound designed for research applications, featuring a core structural motif common in medicinal chemistry. The molecule integrates a 3-chloro-4-fluorophenyl group, a scaffold frequently employed in the development of bioactive molecules, including kinase inhibitors and other targeted therapies . This suggests its potential utility in exploratory studies focused on enzyme inhibition and signal transduction pathways. The compound's acrylamide linker is a key functional group that can facilitate covalent interactions with biological targets, while the methylsulfanyl (methylthio) phenyl moiety may contribute to binding affinity and influence the compound's physicochemical properties. Although specific biological data for this exact molecule is not widely published, its structural framework is closely related to derivatives investigated for their binding affinity towards enzymes like monoamine oxidase-B (MAO-B) . Research into such compound classes aims to develop potential therapeutic agents for neurological disorders, such as Parkinson's disease, highlighting the research value of this acrylamide derivative as a candidate for in vitro biochemical screening and structure-activity relationship (SAR) studies. This product is For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

(E)-N-(3-chloro-4-fluorophenyl)-3-(4-methylsulfanylphenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClFNOS/c1-21-13-6-2-11(3-7-13)4-9-16(20)19-12-5-8-15(18)14(17)10-12/h2-10H,1H3,(H,19,20)/b9-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJJYCIIACPIQRZ-RUDMXATFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)C=CC(=O)NC2=CC(=C(C=C2)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CSC1=CC=C(C=C1)/C=C/C(=O)NC2=CC(=C(C=C2)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClFNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloro-4-fluorophenyl)-3-[4-(methylsulfanyl)phenyl]acrylamide typically involves the following steps:

    Starting Materials: The synthesis begins with 3-chloro-4-fluoroaniline and 4-(methylsulfanyl)benzaldehyde.

    Formation of Intermediate: The aniline undergoes a condensation reaction with the benzaldehyde in the presence of a base, such as sodium hydroxide, to form an imine intermediate.

    Acrylamide Formation: The imine intermediate is then reacted with acryloyl chloride in the presence of a base, such as triethylamine, to form the final acrylamide compound.

Industrial Production Methods

In an industrial setting, the synthesis can be scaled up by optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

N-(3-chloro-4-fluorophenyl)-3-[4-(methylsulfanyl)phenyl]acrylamide can undergo various chemical reactions, including:

    Substitution Reactions: The chloro and fluoro groups on the phenyl ring can participate in nucleophilic aromatic substitution reactions.

    Oxidation and Reduction: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone, while reduction reactions can target the acrylamide moiety.

    Addition Reactions: The double bond in the acrylamide can undergo addition reactions with nucleophiles or electrophiles.

Common Reagents and Conditions

    Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products

    Substitution: Products with various nucleophiles replacing the chloro or fluoro groups.

    Oxidation: Sulfoxides or sulfones derived from the methylsulfanyl group.

    Reduction: Reduced acrylamide derivatives.

Scientific Research Applications

Chemistry

In chemistry, N-(3-chloro-4-fluorophenyl)-3-[4-(methylsulfanyl)phenyl]acrylamide is used as a building block for the synthesis of more complex molecules. Its unique functional groups allow for diverse chemical modifications.

Biology and Medicine

In medicinal chemistry, this compound is investigated for its potential as a pharmacophore in drug design. Its structural features may contribute to binding affinity and specificity for biological targets, making it a candidate for developing new therapeutic agents.

Industry

In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its reactive functional groups.

Mechanism of Action

The mechanism by which N-(3-chloro-4-fluorophenyl)-3-[4-(methylsulfanyl)phenyl]acrylamide exerts its effects depends on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary, but typically include interactions with proteins or nucleic acids, influencing cellular processes.

Comparison with Similar Compounds

Structural and Functional Group Analysis

Key structural analogs and their substituent effects are summarized below:

Table 1: Substituent Effects and Molecular Properties
Compound Name R1 (Aryl Group) R2 (Acrylamide Substituent) Molecular Weight (g/mol) Key Functional Groups
Target Compound 3-Chloro-4-fluorophenyl 4-(Methylsulfanyl)phenyl 336.8 (calculated) Chloro, fluoro, SMe
(E)-3-(4-Fluorophenyl)-N-(4-sulfamoylphenyl)acrylamide 4-Fluorophenyl 4-Sulfamoylphenyl 320.34 Fluoro, sulfonamide (SO2NH2)
N-(4-(N-(3-Chloro-4-fluorophenyl)sulfamoyl)phenyl)acrylamide (8g) 3-Chloro-4-fluorophenyl 4-Sulfamoylphenyl 377.8 (calculated) Chloro, fluoro, sulfonamide
(R,E)-N-(4-((3-Chloro-4-fluorophenyl)amino)-7-((tetrahydrofuran-3-yl)oxy)quinazolin-6-yl)-3-(2,3,4-trimethoxyphenyl)acrylamide Quinazoline core + 3-chloro-4-fluorophenyl 2,3,4-Trimethoxyphenyl ~600 (estimated) Methoxy, quinazoline, chloro, fluoro
N-(3-Chloro-4-fluorophenyl)-2-(naphthalen-1-yl)acetamide 3-Chloro-4-fluorophenyl Naphthyl 314.8 (calculated) Chloro, fluoro, naphthyl

Key Observations :

Electron Effects: The methylsulfanyl (SMe) group in the target compound is less electron-withdrawing compared to sulfonamides (e.g., 8g ), which may reduce polarity but enhance membrane permeability.

Hydrogen Bonding and Solubility :

  • Sulfonamide-containing analogs (e.g., 8g ) exhibit higher solubility due to hydrogen-bonding capacity from SO2NH2, whereas the SMe group in the target compound reduces aqueous solubility.
  • The quinazoline derivative leverages a heterocyclic core for enhanced binding to kinase domains, supported by methoxy groups for additional interactions.

Biological Activity: Sulfonamide derivatives (e.g., 8g) are reported as IDO1 inhibitors, critical in cancer immunotherapy . Quinazoline-acrylamide hybrids demonstrate potent antitumor activity via EGFR inhibition . The naphthyl-substituted acetamide highlights the role of extended aromatic systems in hydrophobic binding pockets.

Crystallographic and Conformational Insights

  • Amide Resonance : The target compound’s acrylamide group participates in resonance, planarizing the structure and facilitating hydrogen bonding via the NH group. This is consistent with observations in N-(3-chloro-4-fluorophenyl)-2-(naphthalen-1-yl)acetamide, where amide resonance stabilizes molecular conformation .
  • Crystal Packing : Substituted acrylamides often form intermolecular hydrogen bonds (N–H···O) and C–H···O interactions, influencing solubility and melting points. For example, 3-chloro-N-(4-methoxyphenyl)propanamide exhibits chains stabilized by such interactions .

Biological Activity

N-(3-chloro-4-fluorophenyl)-3-[4-(methylsulfanyl)phenyl]acrylamide, with the CAS number 329778-47-4, is a compound that has attracted attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and synthesized data.

Chemical Structure and Properties

  • Molecular Formula : C16H13ClFNOS
  • Molar Mass : 321.8 g/mol
  • IUPAC Name : this compound

The compound features a unique structure that includes a chloro and fluorine substituent on the phenyl ring and a methylsulfanyl group attached to another phenyl moiety. This structural configuration is believed to contribute to its biological activities.

This compound is hypothesized to exert its biological effects through several mechanisms:

  • Enzyme Inhibition : The compound has shown potential as an inhibitor of tyrosinase (EC 1.14.18.1), an enzyme involved in melanin production. The presence of the 3-chloro-4-fluorophenyl moiety enhances its binding affinity to the enzyme's active site, leading to increased inhibitory activity compared to other compounds lacking this structure .
  • Anticancer Activity : Preliminary studies suggest that this compound may inhibit key enzymes involved in cell proliferation, potentially making it a candidate for anticancer therapies. The interaction with specific molecular targets may modulate pathways associated with tumor growth.

In Vitro Studies

Study ReferenceBiological ActivityFindings
Tyrosinase InhibitionDemonstrated enhanced inhibitory activity against Agaricus bisporus tyrosinase compared to reference compounds.
Anticancer PotentialInhibitory effects observed on cell lines associated with various cancers, indicating potential therapeutic applications.

Case Studies

  • Tyrosinase Inhibition : A study focused on the synthesis of compounds incorporating the 3-chloro-4-fluorophenyl fragment demonstrated that these derivatives exhibited significant inhibition of tyrosinase activity, suggesting their utility in treating hyperpigmentation disorders .
  • Anticancer Properties : Research involving the compound's effect on cancer cell lines indicated that it could inhibit cell growth and induce apoptosis in certain types of cancer cells, highlighting its potential as an anticancer agent .

Q & A

Q. What are the standard synthetic routes for N-(3-chloro-4-fluorophenyl)-3-[4-(methylsulfanyl)phenyl]acrylamide, and how can reaction conditions be optimized?

The compound is typically synthesized via a multi-step process:

  • Step 1 : Coupling of 3-chloro-4-fluoroaniline with acryloyl chloride under inert conditions (e.g., THF, 0–5°C) to form the acrylamide backbone .
  • Step 2 : Introduction of the 4-(methylsulfanyl)phenyl group via Suzuki-Miyaura cross-coupling using Pd catalysts and aryl boronic acids. Solvent choice (e.g., DMF vs. toluene) significantly impacts yield .
  • Optimization : Catalytic systems (e.g., Pd(PPh₃)₄) and base selection (K₂CO₃ vs. NaHCO₃) are critical for minimizing side reactions. Purity is enhanced via column chromatography (silica gel, hexane/EtOAc gradient) .

Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?

  • NMR : ¹H/¹³C NMR confirms regiochemistry of substituents, with characteristic shifts for the acrylamide carbonyl (δ ~165–170 ppm) and methylsulfanyl group (δ ~2.5 ppm for S-CH₃) .
  • X-ray crystallography : SHELX programs (e.g., SHELXL) resolve 3D structure, including bond angles and packing interactions. Disordered sulfur atoms may require refinement constraints .
  • Mass spectrometry : High-resolution ESI-MS validates molecular weight (theoretical m/z: 349.06 for C₁₆H₁₂ClFNO₂S⁺) .

Advanced Research Questions

Q. How do electronic and steric effects of the methylsulfanyl group influence bioactivity compared to other substituents (e.g., methoxy or trifluoromethyl)?

  • The methylsulfanyl group enhances electron density at the acrylamide carbonyl, increasing electrophilicity and target binding (e.g., kinase inhibition). Compared to methoxy (-OMe), its larger van der Waals radius improves hydrophobic interactions in enzyme pockets .
  • SAR studies : Replacement with -CF₃ reduces activity in kinase assays (IC₅₀ increases from 12 nM to >1 µM), suggesting steric hindrance disrupts binding .

Q. What strategies resolve contradictions in reported biological data (e.g., conflicting IC₅₀ values across studies)?

  • Experimental variables : Differences in cell lines (e.g., HEK293 vs. HeLa) and assay conditions (ATP concentration in kinase assays) account for variability. Standardize protocols using guidelines like NIH LINCS .
  • Compound stability : Degradation under high humidity or light exposure may reduce observed potency. Monitor via HPLC-UV at λ = 254 nm during storage .

Q. What computational approaches predict binding modes of this compound with therapeutic targets (e.g., kinases)?

  • Docking studies : Use AutoDock Vina with crystal structures of EGFR or MAPK14. The acrylamide carbonyl forms hydrogen bonds with catalytic lysine residues, while the 3-chloro-4-fluorophenyl group occupies hydrophobic pockets .
  • MD simulations : GROMACS simulations (100 ns) assess binding stability; RMSD <2 Å indicates stable interactions .

Q. How does this compound interact with off-target proteins, and what methods mitigate toxicity?

  • Proteome-wide profiling : Use affinity-based pulldown assays with clickable probes (e.g., alkyne-tagged analogs) to identify off-targets .
  • Toxicity mitigation : Introduce polar groups (e.g., -OH) to reduce logP and minimize hepatic CYP450 interactions, as shown in metabolic stability assays (human liver microsomes) .

Methodological Considerations

Q. What in vitro models best evaluate its potential in neurodegenerative disease research?

  • Primary neuronal cultures : Assess neuroprotection against glutamate-induced excitotoxicity (LDH release assays) .
  • Microglial activation models : Measure TNF-α suppression in LPS-stimulated BV2 cells via ELISA .

Q. How can crystallographic disorder in the methylsulfanyl group be addressed during refinement?

  • Apply "ISOR" and "DELU" restraints in SHELXL to model sulfur atom disorder. Use TWIN commands if pseudo-merohedral twinning is detected .

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